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Compound of Interest

Compound Name: Dihydrocarvyl acetate, (+/-)-

Cat. No.: B1630012

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the
monoterpenoid, (+/-)-Dihydrocarvyl acetate. The information presented herein is essential for
the identification, characterization, and quality control of this compound in research and
industrial applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for
obtaining such spectra.

Chemical Structure and Properties

e |[UPAC Name: (1R,2R,5R)-rel-2-Methyl-5-(1-methylethenyl)cyclohexyl acetate

Synonyms: Dihydrocarveol acetate, p-Menth-8-en-2-yl acetate

CAS Number: 20777-49-5[1]

Molecular Formula: C12H2002[1]

Molecular Weight: 196.29 g/mol [1]

Spectroscopic Data

The following sections present the key spectroscopic data for dihydrocarvyl acetate, organized
for clarity and comparative analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. Below are the predicted *H and 13C NMR spectral data for dihydrocarvyl acetate.

Table 1: Predicted *H NMR Spectroscopic Data for Dihydrocarvyl Acetate (CDCls, 400 MHZz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~4.70 br s 2H =CH:
~4.65 m 1H CH-OAc
~2.05 S 3H -OCOCHs
~1.70 S 3H =C-CHs
~1.00-1.90 m 8H Cyclohexyl CH, CH2
~0.90 d 3H CH-CHs

Table 2: Predicted 13C NMR Spectroscopic Data for Dihydrocarvyl Acetate (CDClsz, 100 MHz)

Chemical Shift (6, ppm) Assighment
~170.5 C=0 (ester)
~148.0 =C (quaternary)
~109.0 =CHz2

~75.0 CH-OAc
~40-50 Cyclohexyl CH
~20-40 Cyclohexyl CH2
~21.0 -OCOCHs
~20.0 =C-CHs

~15.0 CH-CHs
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of dihydrocarvyl acetate is characterized by the presence of an ester group and

alkene functionalities.

Table 3: Infrared (IR) Absorption Data for Dihydrocarvyl Acetate

Wavenumber (cm—?) Intensity Assignment

~3075 Medium =C-H stretch (alkene)
~2960-2850 Strong C-H stretch (alkane)

~1735 Strong C=0 stretch (ester)

~1645 Medium C=C stretch (alkene)
~1240 Strong C-O stretch (ester, acetate)
~890 Strong =C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification. The electron ionization (El) mass spectrum of
dihydrocarvyl acetate is available in the NIST WebBook.[2]

Table 4: Mass Spectrometry Data for Dihydrocarvyl Acetate (Electron lonization)
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miz Relative Intensity (%) Putative Assignment
196 Low [M]* (Molecular lon)
] [M - CHsCOOH]* (Loss of

136 High ) )

acetic acid)

[M - CH3sCOOH - CHs]* (Loss
121 Moderate ) )

of acetic acid and methyl)
93 High Terpenoid fragment
43 Very High [CH3CO]J* (Acetyl cation)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

These can be adapted based on the specific instrumentation available.

NMR Spectroscopy

Sample Preparation:

o Accurately weigh approximately 10-20 mg of dihydrocarvyl acetate.

» Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

e Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (*H NMR):

Spectrometer: 400 MHz NMR Spectrometer

Solvent: CDCl3

Temperature: 298 K

Pulse Sequence: zg30 (or equivalent)
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e Number of Scans: 16-32

e Relaxation Delay: 1.0 s

e Spectral Width: 12-16 ppm

Instrument Parameters (33C NMR):

e Spectrometer: 100 MHz NMR Spectrometer

e Solvent: CDClz

e Temperature: 298 K

e Pulse Sequence: zgpg30 (or equivalent with proton decoupling)
o Number of Scans: 1024-4096

e Relaxation Delay: 2.0 s

e Spectral Width: 200-240 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

o Ensure the ATR crystal or salt plates (NaCl or KBr) are clean by wiping with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

o Place a single drop of neat dihydrocarvyl acetate onto the center of the ATR crystal or onto
one salt plate and cover with the second plate to create a thin liquid film.

Instrument Parameters:
e Spectrometer: FTIR Spectrometer with a Universal ATR accessory or transmission setup.
e Spectral Range: 4000-400 cm~1

e Resolution: 4 cm™1
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¢ Number of Scans: 16-32

e Background: A background spectrum of the clean, empty ATR crystal or salt plates should be
collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

e Prepare a dilute solution of dihydrocarvyl acetate (e.g., 100 pg/mL) in a volatile organic
solvent such as ethyl acetate or hexane.

Instrument Parameters:
e Gas Chromatograph:

o Column: HP-5MS (30 m x 0.25 mm, 0.25 um film thickness) or equivalent non-polar
capillary column.

o Injector Temperature: 250 °C

o Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a
rate of 10 °C/min, and hold for 5 minutes.

o Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

o Injection Volume: 1 pL (split or splitless injection can be used depending on the
concentration).

e Mass Spectrometer:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 40-400.
o Source Temperature: 230 °C.

o Quadrupole Temperature: 150 °C.
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Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
natural product like dihydrocarvyl acetate.
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Caption: General workflow for the spectroscopic analysis of dihydrocarvyl acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Profile of Dihydrocarvyl Acetate, (+/-)-: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1630012#spectroscopic-data-of-dihydrocarvyl-
acetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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